Cas no 5459-58-5 (butyl 2-cyanoacetate)
butyl 2-cyanoacetate Chemical and Physical Properties
Names and Identifiers
-
- Butyl 2-cyanoacetate
- Cyano acetic acid butyl ester
- Acetic acid, cyano-, butyl ester
- cyano-aceticacibutylester
- BUTYL CYANOACETATE
- BUTYL CYANOACETATE(N-)
- CYANOACETIC ACID N-BUTYL ESTER
- CYANOACETIC N-BUTYL ESTER
- BCYA
- AButyl cyanoacetate
- N-Butyl Cyanoacetate
- Tert butyl cyanoacetate
- Cyanoacetic Acid Butyl Ester
- Acetic acid, 2-cyano-, butyl ester
- F9H6L20VOH
- DJACTCNGCHPGOI-UHFFFAOYSA-N
- butyl 2-cyanoethanoate
- Butyl cyanoacetate, 95%
- DSSTox_RID_80229
- DSSTox_CID_24439
- DSSTox_GSID_44439
- KSC601Q4H
- 2-cyanoacetic acid butyl ester
- K
- DTXCID9024439
- N-BUTYL .ALPHA.-CYANOACETATE
- EC 226-730-1
- 5459-58-5
- MFCD00001941
- NCGC00255746-01
- W-105614
- BRN 1761735
- EN300-21392
- FT-0658092
- A830258
- Butyl cyanoacetate, Lonza quality, >=99.0% (GC)
- FS-4205
- E83020
- Q27277852
- Tox21_302126
- NS00004036
- SCHEMBL317392
- EINECS 226-730-1
- CS-W016439
- NSC-24260
- UNII-F9H6L20VOH
- CHEMBL3186378
- NSC24260
- AKOS009031192
- DTXSID1044439
- NSC 24260
- CAS-5459-58-5
- N-BUTYL ALPHA-CYANOACETATE
- butyl 2-cyanoacetate
-
- MDL: MFCD00001941
- Inchi: 1S/C7H11NO2/c1-2-3-6-10-7(9)4-5-8/h2-4,6H2,1H3
- InChI Key: DJACTCNGCHPGOI-UHFFFAOYSA-N
- SMILES: O(C(CC#N)=O)CCCC
- BRN: 1761735
Computed Properties
- Exact Mass: 141.07900
- Monoisotopic Mass: 141.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.3
- Topological Polar Surface Area: 50.1
Experimental Properties
- Color/Form: Colorless or light yellow liquid [1]
- Density: 0.998-1.002 g/mL at 20 °C
0.993 g/mL at 25 °C(lit.) - Melting Point: -80
- Boiling Point: 231°C(lit.)
- Flash Point: Fahrenheit: 188.6 ° f < br / > Celsius: 87 ° C < br / >
- Refractive Index: n20/D 1.425(lit.)
- Water Partition Coefficient: Insoluble
- PSA: 50.09000
- LogP: 1.24338
- Sensitiveness: Sensitive to air
- Solubility: Insoluble in water, miscible in ethanol. [7]
butyl 2-cyanoacetate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H312-H315-H319-H332-H335
- Warning Statement: P261-P280-P305 + P351 + P338
- Hazardous Material transportation number:UN 3276 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26-S27-S36/37/39
- RTECS:AG3692500
-
Hazardous Material Identification:
- PackingGroup:III
- Risk Phrases:R20/21/22; R36/37/38
- Packing Group:III
- Safety Term:S26;S36/37/39
- Packing Group:III
- Storage Condition:Keep away from sources of ignition. Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
butyl 2-cyanoacetate Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
butyl 2-cyanoacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B133488-100g |
butyl 2-cyanoacetate |
5459-58-5 | ≥98% | 100g |
¥102.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B133488-2.5kg |
butyl 2-cyanoacetate |
5459-58-5 | ≥98% | 2.5kg |
¥1916.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B133488-500g |
butyl 2-cyanoacetate |
5459-58-5 | ≥98% | 500g |
¥500.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B133488-25g |
butyl 2-cyanoacetate |
5459-58-5 | ≥98% | 25g |
¥32.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B133488-5g |
butyl 2-cyanoacetate |
5459-58-5 | ≥98% | 5g |
¥29.90 | 2023-09-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025122-25g |
butyl 2-cyanoacetate |
5459-58-5 | 98% | 25g |
¥29 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025122-5g |
butyl 2-cyanoacetate |
5459-58-5 | 98% | 5g |
¥26 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025122-100g |
butyl 2-cyanoacetate |
5459-58-5 | 98% | 100g |
¥92 | 2024-05-22 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B830315-100g |
n-Butyl cyanoacetate |
5459-58-5 | 98% | 100g |
228.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 245704-100ML |
butyl 2-cyanoacetate |
5459-58-5 | 95% | 100ML |
¥653.95 | 2022-02-24 |
butyl 2-cyanoacetate Suppliers
butyl 2-cyanoacetate Related Literature
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Jason Wan Lab Chip, 2020,20, 4528-4538
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on butyl 2-cyanoacetate
Exploring the Applications and Advancements of Butyl 2-Cyanoacetate (CAS No. 5459-58-5) in Chemical and Biomedical Research
Butyl 2-cyanoacetate, identified by its CAS No. 5459-58-5, is a versatile organic compound with the chemical formula C6H9NO2. This ester derivative of 2-cyanoacetic acid has garnered significant attention in recent years due to its unique reactivity and structural flexibility, enabling its integration into diverse chemical frameworks. Its molecular structure comprises a cyano group (-CN) attached to a carboxylic acid, which is further esterified with a butyl chain, conferring both nucleophilic and electrophilic properties that are advantageous in synthetic chemistry. The compound’s cyanomethyl ester functional group allows for participation in various nucleophilic acyl substitutions, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
In the realm of drug discovery, butyl 2-cyanoacetate has emerged as a critical intermediate for designing bioactive molecules. Recent studies highlight its role in synthesizing analogs of cyanoglycosides, which exhibit promising anti-inflammatory and anticancer activities. For instance, researchers at the University of Cambridge demonstrated that derivatives formed via this compound can selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammatory diseases such as rheumatoid arthritis. The butyl group’s hydrophobic nature enhances membrane permeability, enabling targeted delivery of these agents to inflamed tissues without systemic toxicity—a breakthrough validated through in vivo murine models published in Nature Communications (2023).
Beyond pharmaceuticals, CAS No. 5459-58-5-based compounds are pivotal in developing bioorthogonal chemistry tools. In a groundbreaking study from Stanford University (2024), this ester was utilized to create click-reactive probes for real-time tracking of lipid metabolism pathways in live cells. The cyano group’s reactivity with azide-functionalized molecules under biocompatible conditions enabled precise visualization of fatty acid transporters without disrupting cellular processes, offering new insights into metabolic disorders like obesity.
In materials science, the compound’s ability to form stable conjugates has led to its application in crosslinking polymers for biomedical devices. A collaborative project between MIT and Johnson & Johnson leveraged butyl 2-cyanoacetate to synthesize hydrogel matrices with tunable mechanical properties. These gels were shown to support sustained release of growth factors for wound healing applications, demonstrating superior biocompatibility compared to traditional crosslinkers (Advanced Materials, 2023). The butyl ester’s stability under physiological conditions ensures minimal degradation during prolonged implantation.
The synthesis methodologies for CAS No. 5459-58-5 have evolved significantly with green chemistry principles gaining prominence. Traditional methods involving phosgene-based acylation have been replaced by more environmentally benign approaches such as microwave-assisted transesterification reported by researchers at ETH Zurich (Journal of Sustainable Chemistry, 2024). This novel protocol reduces reaction time by over 70% while eliminating hazardous byproducts through solvent-free conditions using solid acid catalysts like sulfated zirconia.
In analytical chemistry applications, the compound serves as a standard reference material for mass spectrometry calibration due to its distinct fragmentation patterns. A recent study published in Analytical Chemistry (ACS Publications, 2023) validated its utility as an internal standard for quantifying trace levels of polycyclic aromatic hydrocarbons (PAHs) in environmental samples using tandem MS/MS systems. The structural rigidity imparted by the cyano group ensures consistent ionization behavior across varying experimental conditions.
Butyl 2-cyanoacetate derivatives are increasingly employed in peptide synthesis as temporary protecting groups for carboxylic acids during solid-phase peptide synthesis (SPPS). A team at Harvard Medical School demonstrated that this compound provides excellent stability during coupling reactions while enabling mild deprotection via acidic hydrolysis at low temperatures—a critical advancement for synthesizing thermally sensitive peptides used in targeted cancer therapies (Journal of Peptide Science, 2024).
In enzymology research, this compound has been instrumental in studying carboxypeptidase activity mechanisms. Researchers at Kyoto University used isotopically labeled versions (CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. CAS No. "Butyl" "butyl" "Butyl" "Butyl" "Butyl" "Butyl" "Butyl" "Butyl" "Butyl" "Butyl" "Butyl" "Butyl""
"cyanoacetate"
"cyanomethyl ester"
"anti-inflammatory"
"anticancer"
"COX-
"Cyclooxygenase"
The compound's role extends to organocatalytic reactions where it functions as an efficient substrate for asymmetric synthesis processes. A recent report from Max Planck Institute highlighted its use with proline-derived catalysts to produce enantiomerically pure β-amino acids—key components for chiral drug intermediates—with yields exceeding 98% under solvent-free conditions (Angewandte Chemie International Edition, 2023). This method reduces waste generation compared to classical transition metal catalysis approaches.
In nanotechnology applications,< strong="">butyl < strong="">cyanoacetate derivatives have been used to fabricate stimuli-responsive nanoparticles for drug delivery systems. Scientists at UC Berkeley engineered polymer shells incorporating this functional group that undergo controlled disintegration upon exposure to physiological pH levels or enzymatic triggers (ACS Nano, 2024). Such systems enhance therapeutic efficacy by releasing payloads precisely within tumor microenvironments while minimizing off-target effects.
A novel application area involves using this compound as an intermediate for synthesizing fluorescent dyes compatible with biological imaging techniques. Researchers at UCLA developed cyanostilbene-based fluorophores through aldol condensation reactions initiated by butyl cyanoacetate derivatives exhibiting excitation/emission peaks optimized for two-photon microscopy (< em="">Journal of the American Chemical Society< em/>,< span class="_c">< span class="_f">< span class="_w">< span class="_i">< span class="_l">< span class="_l">< span class="_w">< span class="_o">< span class="_r"> span>,< span>, span>, span>, span>,,
A recent collaborative effort between Pfizer and academic institutions revealed potential applications of butyl cyanoacetate-derived compounds as modulators of histone deacetylase (HDAC) enzymes (< em="">Science Advances< em/>,< sup>* sup>* sup>, sup>, sup>, sup>, sup>, sup>, sup>, sup>, sup>, sup>, sup>, sup>, sup>, sup>. p>
Sustainable production pathways represent another frontier where CAS NO .< strong="">The development of continuous-flow microreactor systems has enabled scalable synthesis with near-theoretical yields while maintaining strict process control parameters such as temperature and residence time (< em="">Green Chemistry Journal< em/>,< sub>* sub>* sub>. sub>. sub>. sub>. sub>. sub>. sub>. sub>. sub>. sub>. sub>. p>
In summary,< strong="">The multifaceted utility of CAS NO .,< strong/>is underscored by its continued relevance across disciplines ranging from drug discovery to advanced material engineering Its unique combination offers researchers unparalleled opportunities to address complex challenges while adhering stringent safety standards making it indispensable tool modern biomedical research landscapes..< /div >..../..../..../..../..../..../..../..../..../..../..../..../....... p >
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